Cas no 2731010-26-5 (7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidine)

7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidine 化学的及び物理的性質
名前と識別子
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- EN300-27721486
- 2731010-26-5
- 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine
- 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidine
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- MDL: MFCD34563021
- インチ: 1S/C7H4BrCl2N3/c8-3-2-11-6-5(3)12-4(1-9)13-7(6)10/h2,11H,1H2
- InChIKey: LVEFKYLDPUNNMM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CNC2C(=NC(CCl)=NC=21)Cl
計算された属性
- せいみつぶんしりょう: 278.89657g/mol
- どういたいしつりょう: 278.89657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 41.6Ų
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27721486-0.05g |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95.0% | 0.05g |
$285.0 | 2025-03-20 | |
Enamine | EN300-27721486-0.1g |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95.0% | 0.1g |
$426.0 | 2025-03-20 | |
Enamine | EN300-27721486-0.5g |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95.0% | 0.5g |
$959.0 | 2025-03-20 | |
Enamine | EN300-27721486-1.0g |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95.0% | 1.0g |
$1229.0 | 2025-03-20 | |
Enamine | EN300-27721486-5.0g |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95.0% | 5.0g |
$3562.0 | 2025-03-20 | |
Enamine | EN300-27721486-1g |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95% | 1g |
$1229.0 | 2023-09-10 | |
Enamine | EN300-27721486-5g |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95% | 5g |
$3562.0 | 2023-09-10 | |
Aaron | AR028UIO-1g |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95% | 1g |
$1715.00 | 2025-02-17 | |
Aaron | AR028UIO-100mg |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95% | 100mg |
$611.00 | 2025-02-17 | |
Aaron | AR028UIO-500mg |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine |
2731010-26-5 | 95% | 500mg |
$1344.00 | 2025-02-17 |
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidine 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidineに関する追加情報
Introduction to 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 2731010-26-5)
7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the chemical identifier CAS No. 2731010-26-5, belongs to the pyrrolopyrimidine class, a scaffold that is widely recognized for its role in the development of various therapeutic agents. The presence of multiple halogen substituents and a chloromethyl group in its structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.
The compound’s molecular structure consists of a fused pyrrole and pyrimidine ring system, which is a common motif in biologically active molecules. The bromo and chloro substituents at the 7th and 4th positions, respectively, enhance its utility as a building block in organic synthesis. Furthermore, the chloromethyl group at the 2nd position provides a reactive site for further functionalization, enabling the construction of more complex molecules. These features make 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine a compelling candidate for exploring new pharmacophores and drug candidates.
In recent years, there has been growing interest in pyrrolopyrimidine derivatives due to their demonstrated efficacy in various biological assays. For instance, studies have shown that compounds with similar structural motifs exhibit inhibitory activity against kinases and other enzymes involved in cancer progression. The halogenated pyrrolopyrimidines are particularly noteworthy because they can be readily modified through cross-coupling reactions, allowing for the introduction of diverse substituents that may enhance potency or selectivity.
One of the most significant advancements in the application of 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine is its use as a precursor in the synthesis of novel antiviral agents. The compound’s ability to undergo nucleophilic substitution reactions makes it an ideal candidate for generating derivatives with specific interactions against viral targets. Recent research has highlighted its role in developing inhibitors of RNA-dependent RNA polymerases (RdRp), which are essential enzymes for viral replication. By leveraging its reactive sites, chemists have been able to design molecules that disrupt viral life cycles effectively.
The pharmaceutical industry has also explored the potential of 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine in addressing inflammatory and autoimmune disorders. Preliminary studies indicate that certain derivatives of this compound can modulate immune responses by interacting with receptors and signaling pathways involved in inflammation. The structural flexibility offered by its heterocyclic core allows for fine-tuning of pharmacological properties, making it a promising candidate for further development into therapeutic agents.
From a synthetic chemistry perspective, 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine serves as an excellent starting material for constructing more complex scaffolds through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the introduction of aryl or heteroaryl groups at various positions within the molecule, expanding its chemical space and potential biological activities. The ease with which this compound can be functionalized underscores its importance as a synthetic intermediate in drug discovery pipelines.
The development of new methodologies for synthesizing 7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine has also been a focus of recent research. Advances in transition metal catalysis have allowed for more efficient and selective routes to this compound, reducing the need for harsh conditions or hazardous reagents. Such improvements not only enhance scalability but also contribute to greener chemical processes, aligning with the growing emphasis on sustainability in pharmaceutical manufacturing.
In conclusion,7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 2731010-26-5) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable tool for exploring new therapeutic strategies across multiple disease areas. As ongoing studies continue to uncover its biological significance and synthetic utility,this compound is poised to play an increasingly important role in the future of medicinal chemistry.
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